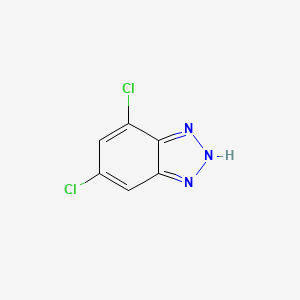

5,7-Dichloro-1h-Benzotriazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl2N3 |

|---|---|

Molecular Weight |

188.01 g/mol |

IUPAC Name |

4,6-dichloro-2H-benzotriazole |

InChI |

InChI=1S/C6H3Cl2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) |

InChI Key |

JIEIAVACOCLACU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5,7 Dichloro 1h Benzotriazole

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a definitive analytical technique for determining the molecular mass and elucidating the structural features of 5,7-Dichloro-1H-Benzotriazole through its characteristic fragmentation pattern. The nominal molecular weight of the compound is 188.01 g/mol . Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit a distinctive isotopic cluster for the molecular ion ([M]•+). This cluster arises from the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). Consequently, the molecular ion peak will appear as a group of three peaks: [M]•+ at m/z 187 (containing two ³⁵Cl atoms), [M+2]•+ at m/z 189 (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]•+ at m/z 191 (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of the benzotriazole (B28993) scaffold. The primary fragmentation event for 1H-Benzotriazole is the loss of a neutral nitrogen molecule (N₂), a highly stable fragment, from the triazole ring. This cleavage results in the formation of a highly reactive diradical cation. This initial loss of 28 Da is a hallmark of benzotriazole compounds. Subsequent fragmentation may involve the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl), leading to further diagnostic ions in the mass spectrum.

| Ion/Fragment | Formula | Calculated m/z (for ³⁵Cl isotope) | Description |

|---|---|---|---|

| [M]•+ | [C₆H₃³⁵Cl₂N₃]•+ | 187 | Molecular Ion |

| [M+2]•+ | [C₆H₃³⁵Cl³⁷ClN₃]•+ | 189 | Molecular Ion Isotope Peak |

| [M+4]•+ | [C₆H₃³⁷Cl₂N₃]•+ | 191 | Molecular Ion Isotope Peak |

| [M-N₂]•+ | [C₆H₃³⁵Cl₂N]•+ | 159 | Loss of neutral N₂ from the triazole ring |

| [M-N₂-Cl]•+ | [C₆H₃³⁵ClN]•+ | 124 | Loss of N₂ followed by a chlorine radical |

| [M-N₂-HCl]•+ | [C₆H₂³⁵ClN]•+ | 123 | Loss of N₂ followed by hydrogen chloride |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis

The electronic absorption spectrum of this compound is governed by the benzotriazole chromophore, which consists of a benzene (B151609) ring fused to a triazole ring. This extended π-conjugated system gives rise to characteristic absorption bands in the ultraviolet (UV) region. The absorptions are primarily due to π → π* transitions, which are typically of high intensity (high molar absorptivity, ε), and n → π* transitions, which are symmetry-forbidden and thus of much lower intensity. For the parent 1H-Benzotriazole, absorption bands are observed around 255 nm. hnue.edu.vn

The introduction of two chlorine atoms at the 5- and 7-positions of the benzene ring significantly influences the electronic properties of the chromophore. Halogens, such as chlorine, act as auxochromes. While they are electron-withdrawing via the inductive effect, their non-bonding electrons can participate in resonance with the aromatic π-system. hnue.edu.vn This interaction between the n-electrons of the chlorine atoms and the π-electrons of the ring system generally extends the conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). up.ac.za

This effect is expected to cause a bathochromic shift (a shift to longer wavelengths) in the primary π → π* absorption bands compared to the unsubstituted 1H-Benzotriazole. up.ac.za A hyperchromic effect, an increase in the molar absorptivity, may also be observed. Therefore, the main absorption peaks for this compound are predicted to appear at wavelengths longer than 255 nm.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity | Notes |

|---|---|---|---|---|

| π → π | π (HOMO) to π (LUMO) | > 255 nm | High (ε > 1,000) | Primary absorption band, subject to bathochromic shift due to Cl substituents. |

| n → π | n (non-bonding) to π (LUMO) | Longer wavelength, near visible | Low (ε < 100) | Forbidden transition originating from lone pair electrons on nitrogen atoms. |

X-ray Crystallography and Solid-State Structural Determination

While a crystal structure of pure this compound is not publicly available, its precise molecular geometry has been determined through X-ray diffraction of the compound co-crystallized with the enzyme Kemp Eliminase (PDB ID: 3UXD). nist.govnih.gov This analysis provides an accurate depiction of the intramolecular bond lengths and angles, confirming the planarity of the fused ring system.

The benzotriazole core, consisting of the fused benzene and triazole rings, is essentially planar. The chlorine atoms lie within this plane, substituted at the C5 and C7 positions of the benzene ring. The bond lengths within the aromatic system are consistent with those of other benzotriazole derivatives, showing the expected delocalization of π-electrons across the fused rings. The geometry determined from this protein-ligand crystal structure offers a reliable model of the molecule's intrinsic structural parameters.

| Parameter | Atoms Involved | Typical Value (Å or °) | Description |

|---|---|---|---|

| Bond Length | C-Cl | ~1.74 Å | Carbon-Chlorine bond distance |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å | Benzene ring C-C distances |

| Bond Length | N-N (triazole) | ~1.35 Å | Triazole ring N-N distances |

| Bond Length | C-N (triazole) | ~1.37 Å | Triazole ring C-N distances |

| Bond Angle | C-C-C (aromatic) | ~120° | Internal angle of the benzene ring |

| Bond Angle | C-C-Cl | ~120° | Angle of the chlorine substituent |

The analysis of intermolecular interactions for this compound is informed by its structure within the binding site of the Kemp Eliminase enzyme (PDB ID: 3UXD). nist.gov In this environment, the molecule's supramolecular architecture is defined by its specific contacts with the surrounding amino acid residues, which serves as a model for the types of non-covalent interactions the compound can form.

The crystal structure reveals key interactions that stabilize the ligand within the protein's active site. The nitrogen atoms of the triazole ring are capable of acting as hydrogen bond acceptors. The planar aromatic surface facilitates hydrophobic or π-stacking interactions with nonpolar amino acid residues. Furthermore, the chlorine atoms introduce the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) can interact favorably with a nucleophilic partner, such as a backbone carbonyl oxygen or an electron-rich aromatic ring of another residue. While these specific interactions are with a protein, they highlight the fundamental capacity of this compound to engage in a network of hydrogen bonds, halogen bonds, and π-π interactions, which would be the defining forces governing the crystal packing in its pure solid state.

Computational and Theoretical Investigations of 5,7 Dichloro 1h Benzotriazole

Quantum Chemical Studies (Density Functional Theory and Time-Dependent Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to the computational analysis of 5,7-Dichloro-1H-benzotriazole. DFT is widely used for its favorable balance of accuracy and computational cost, making it ideal for calculating ground-state properties. nih.gov TD-DFT extends these capabilities to study excited-state properties, which is essential for predicting spectroscopic behavior. tubitak.gov.tr These methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). ukm.mykarazin.ua This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The resulting optimized geometry serves as the foundation for all subsequent property calculations. For benzotriazole (B28993) and its derivatives, these calculations confirm a near-planar structure for the fused ring system. karazin.ua

Table 1: Predicted Geometrical Parameters for a Benzotriazole Ring System

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| N-N Bond Length | ~1.36 Å | B3LYP/M06-2X |

| C-N Bond Length | ~1.36 Å | B3LYP/M06-2X |

| C-C (Aromatic) Bond Length | ~1.39 - 1.42 Å | B3LYP/6-311+G(d,p) |

| N-N-N Angle | ~108 - 110° | B3LYP/6-311G(d,p) |

| C-N-N Angle | ~105 - 109° | B3LYP/6-311G(d,p) |

Electronic Structure, Orbital Analysis, and Energy Profiles

Table 2: Representative FMO Energies for Benzotriazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzotriazole (generic) | -6.8 to -7.2 | -0.8 to -1.2 | ~6.0 |

| Substituted Triazole 1 | -6.95 | -1.32 | 5.63 |

| Substituted Triazole 2 | -7.11 | -1.55 | 5.56 |

Note: These values are illustrative and based on DFT calculations for related triazole and benzotriazole structures. The specific energies for this compound would require a dedicated calculation.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring, identifying them as potential sites for hydrogen bonding and coordination with metal ions. The regions around the hydrogen atoms and electron-deficient aromatic carbons would show positive potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT and TD-DFT are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.

UV-Vis Spectroscopy: TD-DFT is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Visible spectrum. tubitak.gov.tr The calculated spectrum can be compared with the experimental one to understand the nature of the electronic excitations. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjpls.org For this compound, this approach can identify potential biological targets and elucidate its binding mode within the active site. The process involves placing the ligand in various conformations within the receptor's binding pocket and scoring them based on binding energy. Studies on various benzotriazole derivatives have shown their potential to bind to enzymes like aminoacyl-tRNA synthetases, suggesting possible antimicrobial applications. wjpls.org

Following docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic model by treating the system as dynamic, allowing for conformational changes in both the ligand and the protein. nih.gov These simulations can validate the stability of the docked pose, identify key protein-ligand interactions (like hydrogen bonds and hydrophobic contacts), and be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govmdpi.com

Table 3: Example of Molecular Docking Results for Benzotriazole Derivatives

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzotriazole Derivative A | Aminoacyl‐tRNA synthetase (1JIJ) | -7.5 to -8.5 | TYR, HIS, ASP |

| Benzotriazole Derivative B | S. aureus TarS (5TZ8) | -8.0 | GLU, LYS, PHE |

| β-Amino Alcohol Benzotriazole | Protein 6GLA | -7.8 | SER, LEU, VAL |

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are integral to modern SAR, providing quantitative insights that guide the design of more potent and selective molecules.

By combining the results from quantum chemical studies and molecular docking, a comprehensive SAR model for this compound derivatives can be developed. For instance, DFT-calculated descriptors such as HOMO-LUMO energies, dipole moment, and MEP can be used as variables in Quantitative Structure-Activity Relationship (QSAR) models. mdpi.commdpi.com These models create a mathematical relationship between the chemical features of a series of compounds and their measured biological activity.

For this compound, SAR studies would investigate how variations in the substitution pattern on the benzotriazole scaffold affect activity. For example, computational analysis could predict how changing the position or number of chloro-substituents would alter the molecule's electronic properties and, consequently, its binding affinity to a specific protein target. academie-sciences.fr The insights gained from docking and MD simulations—identifying which parts of the molecule are crucial for binding—can direct synthetic efforts toward modifications that enhance these favorable interactions, leading to the rational design of new, more effective compounds. nih.gov

Thermodynamic and Kinetic Profiling of Chemical Reactions Involving this compound

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating the thermodynamic and kinetic parameters of chemical reactions. Such studies typically provide valuable data on:

Thermodynamic Properties: Enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS). These values help determine the spontaneity and energy balance of a reaction.

Kinetic Parameters: Activation energy (Ea) and rate constants (k). These parameters are crucial for understanding the speed at which a reaction proceeds and the stability of the transition states.

For related benzotriazole compounds, computational studies have been successfully employed to investigate their degradation pathways. For instance, theoretical calculations have been used to explore the reaction mechanisms of 1H-benzotriazole with hydroxyl radicals, determining the rate constants for these reactions. These studies provide a framework for how this compound could be analyzed. The presence of two electron-withdrawing chlorine atoms at the 5 and 7 positions of the benzene (B151609) ring is expected to significantly influence the electron density distribution of the molecule, thereby affecting its reactivity, and consequently, the thermodynamics and kinetics of its reactions.

However, without specific computational studies on this compound, a detailed discussion, including data tables of its thermodynamic and kinetic profiles in various chemical reactions, cannot be provided at this time. Future research in this area would be necessary to generate the data required for a thorough analysis.

Chemical Reactivity and Transformation Pathways of 5,7 Dichloro 1h Benzotriazole

Electrophilic Substitution Patterns on the Benzotriazole (B28993) Ring System

The benzene (B151609) portion of the benzotriazole ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused triazole ring and the two chlorine atoms. However, reactions can still occur, typically at the available positions on the carbocyclic ring. Studies on the degradation of unsubstituted 1H-benzotriazole by hydroxyl radicals (•OH), a powerful electrophilic species, show that addition reactions are the primary transformation pathway. nih.gov This leads to the formation of hydroxylated products such as 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. nih.gov

For 5,7-dichloro-1H-benzotriazole, the available positions for substitution are C4 and C6. Following the patterns observed in related compounds, these positions would be the expected sites for electrophilic attack, such as hydroxylation. nih.govnih.gov The biotransformation of benzotriazoles often involves aromatic monohydroxylation as a predominant initial step. nih.govresearchgate.net These oxidative processes can lead to a variety of transformation products, including hydroxylated and carboxylated derivatives. nih.gov

Table 1: Potential Electrophilic Substitution Products of Benzotriazoles This table is illustrative of reaction patterns on the benzotriazole core.

| Parent Compound | Reaction Type | Observed/Expected Product(s) | Reference |

|---|---|---|---|

| 1H-Benzotriazole | Hydroxylation (via •OH) | 4-hydroxy-1H-benzotriazole, 7-hydroxy-1H-benzotriazole | nih.gov |

| 5-Methyl-1H-benzotriazole | Biodegradation/Oxidation | 1H-benzotriazole-5-carboxylic acid | nih.gov |

| This compound | Hydroxylation (Predicted) | 4-hydroxy-5,7-dichloro-1H-benzotriazole, 6-hydroxy-5,7-dichloro-1H-benzotriazole | N/A |

Nucleophilic Reactivity and Halogen Atom Displacement Reactions

Nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms on the benzene ring are displaced by a nucleophile, are a potential transformation pathway. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fused triazole ring acts as an electron-withdrawing group, which could potentially activate the chlorine atoms towards nucleophilic attack.

However, specific examples of halogen displacement for this compound are not extensively detailed in the literature, suggesting that this pathway may be less favorable compared to reactions on the triazole ring. In general displacement reactions involving halogens, a more reactive halogen can displace a less reactive one from a compound. youtube.comyoutube.com For SNAr, the reactivity depends more on the electronic stabilization of the intermediate Meisenheimer complex. While research has been conducted on various substituted benzotriazoles, including those with halogen atoms, the focus has often been on the biological activity of derivatives rather than the displacement of the halogens themselves. nih.gov

Reactions at the Triazole Nitrogen Atoms (e.g., N-functionalization)

The nitrogen atoms of the triazole ring are nucleophilic and represent the most common sites for chemical modification in benzotriazole derivatives. researchgate.net This process, known as N-functionalization, typically involves the reaction of the benzotriazole anion with an electrophile, leading to the formation of N1 and N2 substituted isomers. beilstein-journals.org

A common synthetic route involves the condensation of the benzotriazole with various electrophiles in a basic environment. For instance, derivatives of 5,6-dichloro-1H-benzotriazole have been synthesized by reacting it with substituted nitrobenzyl chlorides in the presence of cesium carbonate (Cs₂CO₃) to yield a mixture of N1 and N2 isomers. nih.govmdpi.com This method is broadly applicable to a range of substituted benzotriazoles and electrophiles. nih.gov Other N-functionalization reactions include acylation to form N-acylbenzotriazoles and reactions with isocyanates to produce urea (B33335) derivatives. nih.govorganic-chemistry.org

Table 2: Examples of N-Functionalization Reactions on Substituted Benzotriazoles

| Benzotriazole Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5,6-Dichloro-1H-benzotriazole | 3-Nitrobenzyl chloride | Cs₂CO₃, DMF, 70 °C | N-benzylated derivatives | nih.govmdpi.com |

| 1H-Benzotriazole | Carboxylic Acids / PPh₃ / 2,2′-dipyridyl disulfide | Mild conditions | N-acylbenzotriazoles | organic-chemistry.org |

| 1-Hydroxy-1H-benzotriazole | Alcohols / BOP reagent | Base | 1-Alkoxy-1H-benzotriazoles | beilstein-journals.org |

| Various amine-functionalized N-benzyl benzotriazoles | Isocyanates | DMF, 100 °C | Urea derivatives | nih.gov |

Mechanistic Insights into Specific Chemical Transformations

Mechanistic studies provide a deeper understanding of the reaction pathways of benzotriazoles. The degradation of 1H-benzotriazole initiated by hydroxyl radicals has been investigated using theoretical calculations. nih.gov The primary mechanism involves the addition of the •OH radical to the benzene or triazole ring, forming various hydroxylated intermediates. nih.gov Subsequent reactions can lead to ring-opening and the formation of smaller organic acids, such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.govresearchgate.net The specific site of attack and the stability of the intermediates determine the final product distribution.

In photocatalytic transformations, the reaction mechanism can be pH-dependent. mdpi.com For 1H-benzotriazole, the degradation rate is highest at alkaline pH (pH 11), where the deprotonated benzotriazolide anion is the dominant species. This suggests that at high pH, the oxidation mechanism may preferentially involve the triazole ring. mdpi.com

The synthesis of 1-alkoxy-1H-benzotriazoles from peptide-coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and alcohols has also been mechanistically studied. beilstein-journals.org Evidence suggests that the reaction proceeds through the formation of phosphonium (B103445) or tosylate derivatives of the alcohol as intermediates. These intermediates are then attacked by the benzotriazolyl oxide anion (BtO⁻) produced in situ to yield the final N-alkoxy product. beilstein-journals.org

Advanced Research Applications of 5,7 Dichloro 1h Benzotriazole and Its Derivatives

Role as a Synthetic Auxiliary and Reagent in Organic Synthesis

5,7-Dichloro-1H-benzotriazole, as a derivative of benzotriazole (B28993), belongs to a class of compounds widely recognized for their utility as synthetic auxiliaries in organic chemistry. The benzotriazole group is valued because it is stable, easy to introduce into a molecule, and can function as an excellent leaving group to facilitate a variety of chemical transformations. mdpi.comnih.gov Its ability to activate molecules towards reactions makes it a cornerstone in the synthesis of complex organic structures, including various heterocyclic compounds that are otherwise difficult to prepare. researchgate.netirowater.com

Facilitation of Challenging Synthetic Transformations

The benzotriazole scaffold is a versatile tool for synthetic chemists, enabling transformations by acting as a temporary activating group. mdpi.com Once attached to a substrate, the benzotriazole moiety enhances the reactivity of the molecule toward nucleophilic attack. After the desired reaction has occurred, the benzotriazole group can be easily removed or replaced. mdpi.com This methodology is applied in a wide range of reactions, including acylation, aroylation, and the synthesis of peptides and peptidomimetics. researchgate.netirowater.com

The presence of electron-withdrawing chloro-substituents at the 5 and 7 positions of the benzene (B151609) ring in this compound is expected to modify the electron density of the triazole system. This modification can influence its reactivity and effectiveness as a leaving group, potentially enhancing its utility in specific synthetic contexts compared to the unsubstituted parent compound. While detailed studies focusing exclusively on the 5,7-dichloro derivative are specific, the fundamental principles of benzotriazole-mediated synthesis provide a framework for its application. The general strategy involves the reaction of a carboxylic acid with a benzotriazole-based reagent to form an N-acyl benzotriazole. This intermediate is a stable, often crystalline solid that acts as an efficient acylating agent for various nucleophiles.

Table 1: Examples of Transformations Facilitated by Benzotriazole Auxiliaries This table is illustrative of the types of reactions where benzotriazole scaffolds are used.

| Transformation Type | Substrate | Reagent/Auxiliary | Product Type | Typical Yield Range |

| Acylation | Carboxylic Acid | Benzotriazole-based coupling agent | N-Acyl Benzotriazole | High |

| Peptide Synthesis | N-Protected Amino Acid | Benzotriazole-based coupling agent | Dipeptidoyl Benzotriazole | Good to Excellent |

| Heterocycle Synthesis | N-((1H-benzo[d] researchgate.netmdpi.comst-andrews.ac.uktriazol-1-yl)methyl) derivative | Organolithium reagent | Various N-heterocycles | Varies |

Development of Novel Guanylating Agents Based on Benzotriazole Scaffolds

The guanidine (B92328) functional group is a key structural motif in many biologically active molecules and pharmaceuticals. The synthesis of guanidines often involves the use of guanylating agents, which are reagents designed to transfer a guanidinium (B1211019) moiety to a primary or secondary amine. Benzotriazole-based scaffolds have proven to be highly effective in the development of such agents. researchgate.netmdpi.com

Conventional methods for synthesizing guanidines can suffer from drawbacks like the use of toxic reagents, costly starting materials, or low yields. st-andrews.ac.ukresearchgate.net The use of benzotriazole derivatives as transfer reagents offers a more efficient alternative. st-andrews.ac.uk The general approach involves the creation of 1H-benzotriazole-1-carboximidamides. These compounds are synthesized from amines and serve as versatile guanylating agents. researchgate.netmdpi.com

The reaction mechanism leverages the excellent leaving group ability of the benzotriazole anion. When a 1H-benzotriazole-1-carboximidamide reacts with an amine, the amine nucleophilically attacks the central carbon of the carboximidamide group. This is followed by the departure of the stable benzotriazole anion, resulting in the formation of the desired substituted guanidine in good to high yields. researchgate.net Research has shown that this method is applicable to a broad scope of amines and benefits from mild reaction conditions and simple workup procedures. mdpi.com The use of substituted benzotriazoles, such as this compound, can further tune the reactivity of these guanylating agents.

Corrosion Inhibition Mechanisms in Materials Science

Benzotriazole and its derivatives are among the most effective and widely studied organic corrosion inhibitors, particularly for copper and its alloys, but also for other metals like steel and aluminum. nih.govirowater.com The inhibiting action of these compounds, including this compound, is primarily attributed to their ability to form a stable, protective film on the metal surface that acts as a barrier against aggressive corrosive species. nih.govcopper.org

Adsorption Phenomena on Metal Surfaces (e.g., Copper, Steel, Aluminum Alloys)

The initial step in the corrosion inhibition process is the adsorption of the inhibitor molecule onto the metal surface. st-andrews.ac.uk For benzotriazole derivatives, this adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net The molecule's heterocyclic ring, containing nitrogen atoms with lone pairs of electrons, plays a crucial role. These nitrogen atoms can coordinate with metal atoms or ions on the surface, leading to the formation of strong chemical bonds. irowater.com

On copper surfaces, benzotriazole is known to deprotonate and form a Cu(I)-benzotriazolate complex. nih.govst-andrews.ac.uk This complex can then polymerize to form a durable protective film. The orientation of the adsorbed molecules depends on the surface coverage; at low concentrations, the molecules tend to lie flat on the surface, while at higher concentrations, they adopt a more vertical orientation, leading to a denser film. st-andrews.ac.uk For steel, the interaction involves the formation of iron-azole complexes. mdpi.com The presence of the dichloro-substituents in this compound can enhance the adsorption process due to the electron-withdrawing nature of chlorine, which can modify the electron density on the triazole ring and influence the strength of the interaction with the metal surface. Studies on various metals have shown that the adsorption of benzotriazole generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.netresearchgate.net

Formation and Characterization of Protective Surface Films

Following adsorption, the inhibitor molecules organize into a thin, protective film that isolates the metal from the corrosive environment. mdpi.commdpi.com This surface film is typically a complex, polymer-like layer composed of metal-inhibitor complexes. irowater.commdpi.com For instance, on steel, benzotriazole forms an iron-azole complex film that is approximately 2 nm thick and strongly bonded to the metal's native oxide layer. mdpi.com On copper, the film is composed of Cu(I)-BTA polymeric chains that effectively cover the surface, preventing both anodic dissolution of the metal and cathodic reactions like oxygen reduction. nih.govcopper.org

The integrity and protective quality of this film are critical for effective corrosion inhibition. Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to characterize the chemical composition and structure of these films, confirming the presence of metal-inhibitor bonds. mdpi.comst-andrews.ac.uk The enhanced stability and insolubility of the film formed by this compound, potentially due to stronger intermolecular interactions, could lead to superior corrosion protection compared to unsubstituted benzotriazole.

Electrochemical Characterization of Inhibition Efficiency (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two commonly employed methods. researchgate.net

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. nih.gov The data is plotted as a Tafel curve, from which key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. mdpi.com An effective inhibitor will typically shift the corrosion potential and, most importantly, significantly decrease the corrosion current density. Benzotriazole is known to act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. nih.govcopper.org The addition of the inhibitor leads to a lower rate of corrosion.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. mdpi.com In an EIS experiment, a small amplitude AC signal is applied to the system over a range of frequencies, and the impedance is measured. The results are often presented as Nyquist plots. For an uninhibited corroding metal, the plot may show a single semicircle, whereas, in the presence of an effective inhibitor, the diameter of this semicircle increases significantly. jmaterenvironsci.com This increase corresponds to a higher charge transfer resistance (Rct), indicating that the protective film is effectively hindering the electrochemical reactions responsible for corrosion. researchgate.net The inhibition efficiency (IE%) can be calculated from both polarization and EIS data, providing a quantitative measure of the inhibitor's performance.

Table 2: Typical Electrochemical Parameters for a Metal in a Corrosive Medium With and Without a Benzotriazole-based Inhibitor This table presents illustrative data reflecting the expected changes upon addition of an effective inhibitor like this compound.

| Condition | Ecorr (V vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (IE%) |

| Without Inhibitor | -0.250 | 15.0 | 1,500 | N/A |

| With Inhibitor | -0.210 | 1.2 | 25,000 | > 90% |

Surface Morphology and Composition Analysis of Inhibited Materials (e.g., SEM, XRD, EDS)

The efficacy of benzotriazole derivatives, including halogenated variants, as corrosion inhibitors is frequently substantiated through surface analysis techniques that provide morphological and compositional evidence of a protective film. Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Energy-Dispersive X-ray Spectroscopy (EDS) are crucial tools in these investigations.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography of a material before and after exposure to a corrosive environment, with and without the inhibitor. In the absence of an inhibitor, SEM micrographs of metals like copper or carbon steel exposed to acidic or chloride-containing media typically reveal a rough, damaged surface with cracks and pits, characteristic of aggressive corrosion. researchgate.netirjes.com Conversely, when a halogenated benzotriazole inhibitor is present, the surface appears significantly smoother and more uniform, indicating the formation of a protective layer that passivates the metal and prevents degradation. researchgate.netnih.govresearchgate.net

X-ray Diffraction (XRD) analysis is used to identify the crystalline phases present on the material's surface. On corroded samples without an inhibitor, XRD patterns often reveal the formation of corrosion products, such as iron sulfide (B99878) (FeS) on carbon steel in a sulfide-containing environment. irjes.comiaea.org After treatment with a benzotriazole inhibitor, these peaks corresponding to corrosion products are diminished or absent, while the characteristic peaks of the underlying metal remain, confirming the inhibition of corrosion product formation.

Energy-Dispersive X-ray Spectroscopy (EDS) provides elemental analysis of the surface, complementing SEM imaging. EDS spectra of uninhibited corroded surfaces typically show peaks for the base metal (e.g., iron, copper) and elements from the corrosive environment (e.g., oxygen, chlorine, sulfur). researchgate.netirjes.com For surfaces treated with benzotriazole inhibitors, EDS analysis confirms the presence of the inhibitor film by detecting nitrogen, a key component of the benzotriazole molecule. irjes.comiaea.org The appearance of carbon and nitrogen peaks in the EDS spectrum of an inhibited copper surface, for instance, indicates that a protective film has formed. researchgate.net This compositional data provides direct evidence of the inhibitor's adsorption onto the metal surface, forming a barrier against corrosive species. irjes.comnih.gov

Enzyme and Protein Interaction Studies

Halogenated benzotriazoles, including dichlorinated isomers, have been extensively studied as potent ligands for various enzymes, most notably protein kinases.

Inhibition of Protein Kinase CK2 (hCK2α) by Halogenated Benzotriazoles

Protein kinase CK2 is a constitutively active serine/threonine kinase that is a prominent target in cancer therapy due to its role in promoting cell growth and survival. nih.govuni-saarland.de Halogenated benzotriazoles are recognized as ATP-competitive inhibitors of CK2, demonstrating unexpectedly good selectivity for CK2 over other kinases. nih.govacs.org The parent compound for many of these inhibitors is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt). nih.gov

The inhibitory potency of halogenated benzotriazoles against the catalytic subunit of human protein kinase CK2 (hCK2α) is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Studies on various halogenated derivatives show that their binding affinity and inhibitory activity are strongly linked. ibb.waw.pl For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a widely used reference inhibitor for CK2. nih.gov While potent, TBBt and related compounds like 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) have been shown to inhibit other kinases, particularly from the PIM, HIPK, and DYRK families. dundee.ac.uknih.gov However, TBBt is considered significantly more selective toward CK2 than DMAT. dundee.ac.uknih.gov The selectivity of TBBt for CK2 is attributed to the reduced size of the CK2 active site, which is almost perfectly shaped to accommodate the inhibitor molecule, whereas the active sites of most other protein kinases are too large for stable interactions. nih.gov

The binding affinities, often measured by techniques like Microscale Thermophoresis (MST), correlate well with the inhibitory activities determined in biochemical assays. ibb.waw.plnih.gov Research on chlorinated benzotriazole derivatives confirms that they act as potential inhibitors of human protein kinase CK2. nih.gov

| Compound | Abbreviation | IC50 or Ki Value (µM) | Notes |

|---|---|---|---|

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | DRB | 15 (IC50), 23 (Ki) | Moderate activity, lacks selectivity. mdpi.com |

| 4,5,6,7-tetrabromo-1H-benzotriazole | TBBt | 0.14 (IC50), 0.40 (Ki) | Potent inhibitor with significant selectivity for CK2. nih.govmdpi.com |

| 4,5,6,7-tetrabromo-1H-benzimidazole | TBBi | 1.3 (IC50) | Potent CK2 inhibitor. nih.gov |

| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | DMAT | 0.04 (Ki) | Highly potent but less selective than TBBt. mdpi.com |

The position of halogen atoms on the benzene ring of the benzotriazole scaffold is a critical determinant of binding affinity to CK2. nih.gov Systematic studies of variously brominated and chlorinated benzotriazoles have revealed that substitution at positions 5 and 6 contributes most effectively to strong binding and potent inhibition. nih.govresearchgate.net In contrast, derivatives with halogen atoms at positions 4 and 7, which are proximal to the triazole ring, interact much more weakly with the enzyme. researchgate.net

Thermodynamic data indicates that binding affinity generally increases with the degree of bromo substitution. nih.govacs.org Specifically, the contributions to affinity from substituents at the 5- and 6-positions are greater than those from the 4- and 7-positions. acs.org This position-dependent contribution has been confirmed for chlorine-substituted derivatives as well, highlighting that the substitution pattern on the benzene ring is a primary driver of ligand binding, often more so than non-specific hydrophobic effects. nih.gov For instance, 5,6-bromobenzotriazoles are nearly as potent as the fully brominated TBBt, whereas 4,7-disubstituted compounds show substantially lower affinities. nih.gov

X-ray crystallography studies of hCK2α in complex with halogenated benzotriazoles have provided detailed insights into the structural basis of their interaction. nih.govacs.org These studies, often achieved through co-crystallization where the protein and ligand are mixed before crystallization, reveal how the inhibitors bind within the ATP-binding pocket. nih.govnih.gov

Halogenated benzotriazoles can adopt multiple orientations, or "poses," within the active site. acs.orgnih.gov The most common is a "canonical" pose where the triazole ring is positioned near the crucial Lys68 residue. acs.orgacs.org This orientation facilitates favorable electrostatic interactions. nih.gov However, more highly substituted benzotriazoles can also adopt non-canonical poses, which are thought to be driven by hydrophobic contributions to binding. acs.orgacs.org Some of these alternative orientations can allow for the formation of halogen bonds with the hinge region of the kinase (e.g., with residues E114 and V116), although this comes at the cost of the electrostatic interaction with Lys68. acs.orgnih.gov The interaction of TBBt with the active site is primarily due to van der Waals contacts, with the ligand fitting almost perfectly into the cavity. nih.gov

The binding of halogenated benzotriazoles to the ATP-binding site of hCK2α is governed by a balance of hydrophobic and electrostatic interactions. nih.gov Thermodynamic studies have consistently shown that these two forces provide the predominant contribution to the binding affinity, estimated at around 40 kJ/mol, while the contribution from potential halogen or hydrogen bonding is significantly less (under 10 kJ/mol). ibb.waw.plnih.gov

The hydrophobic effect, driven by the desolvation of the ligand and the protein pocket upon binding, is a major factor. nih.govacs.org This is supported by the observation that the isobaric heat capacity decreases upon ligand binding, a hallmark of hydrophobic interactions. acs.orgacs.org The electrostatic component is also crucial, primarily involving an interaction between the negatively charged triazole ring of the ligand and the positively charged ε-amino group of Lys68 in the active site. ibb.waw.plnih.gov The strength of this electrostatic interaction correlates well with the ligand's acidity (pKa). ibb.waw.plnih.gov Ultimately, the binding is determined by a "tug of war" between these different forces, with hydrophobic and electrostatic interactions predominating over halogen bonding in most potent inhibitors. nih.govnih.gov

Interactions with Viral Enzyme Systems (e.g., HCV NTPase/Helicase, RSV Entry Mechanisms)

Derivatives of this compound have been a focal point in the development of novel antiviral agents, demonstrating significant interactions with various viral enzyme systems. Research has particularly highlighted their potential against Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).

In the context of HCV, a member of the Flaviviridae family, the NTPase/helicase enzyme is a crucial target for antiviral therapy as it is essential for viral replication. doencasdofigado.com.br Studies have identified halogenated benzotriazoles as effective inhibitors of this enzyme. Specifically, 5,6-dichloro-1-(β-D-ribofuranosyl)-benzotriazole has been recognized as a potent inhibitor of HCV helicase activity. doencasdofigado.com.brsemanticscholar.org

For RSV, a primary cause of lower respiratory tract infections, derivatives of 5,6-dichloro-1H-benzotriazole have been shown to be potent inhibitors of the virus's entry into host cells. nih.govresearchgate.net These compounds exhibit specific activity against RSV, interfering with the early stages of the viral infection cycle. nih.govunits.it

Mechanism of Action Studies (e.g., interference with viral fusion processes)

The antiviral mechanism of dichlorobenzotriazole derivatives against RSV has been investigated, revealing an interference with the viral fusion process. nih.govresearchgate.net The lead compounds are active during the initial phase of the RSV infection cycle. nih.govunits.it To pinpoint the exact mechanism, studies were conducted to determine if the compounds block the attachment of the virus to target cells or the subsequent virus-cell fusion events. nih.gov

Experiments using an RSV mutant strain that expresses only the F envelope glycoprotein, which is responsible for fusion, helped to elucidate the mechanism. The findings from these biological assays, supported by in silico modeling, suggest that the primary target of this class of compounds is the RSV fusion process. nih.govresearchgate.net This interference with the fusion of the viral envelope with the host cell membrane prevents the release of the viral contents into the cell, thereby inhibiting infection.

One study on a related benzotriazole derivative, active against Coxsackievirus B5, also pointed to a mechanism of action in the early phase of infection by disrupting the viral attachment process. researchgate.net

Structure-Activity Relationships for Antiviral Potency

The relationship between the chemical structure of dichlorobenzotriazole derivatives and their antiviral activity has been a subject of detailed investigation. mdpi.com These studies aim to identify the chemical modifications that enhance the potency of these compounds.

For anti-RSV activity, the presence of two chlorine atoms on the benzotriazole scaffold appears to be beneficial. mdpi.com In a series of 5,6-dichloro-1-phenyl-1(2)H-benzo[d] nih.govnih.govmdpi.comtriazole derivatives, several compounds showed potent inhibition of RSV infection in the micromolar range with low cytotoxicity. nih.gov

Further modifications on the benzotriazole scaffold have provided deeper insights. For instance, the introduction of a methylene (B1212753) spacer between the benzotriazole moiety and a para-substituted benzene ring was found to be a key modification that conferred antiviral activity to a previously inactive precursor. mdpi.com Specifically, the N1,N4-bis(4-((5,6-dichloro-1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)methyl)phenyl)succinimide derivative was active against Coxsackievirus B at a micromolar concentration, whereas its precursor lacking the methylene spacer was not. mdpi.com

Moreover, the nature and position of substituents on the peripheral phenyl rings play a crucial role. In one study, substituting the amine group on a derivative with a p-chlorobenzoyl group increased the antiviral activity against Coxsackievirus B5. mdpi.com The replacement of the chlorine atoms on the benzotriazole ring with methyl groups, however, led to inactive compounds, highlighting the importance of the halogenation pattern for antiviral potency. mdpi.com

Table 1: Antiviral Activity of Selected Benzotriazole Derivatives

| Compound ID | Virus | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 10d | RSV | Not specified | >100 | Not specified |

| 18e | CVB5 | Not specified | >100 | Not specified |

| 41a | CVB5 | 18.5 | >100 | >5.4 |

| 43a | CVB5 | 9 | >100 | >11.1 |

| B | CVB | 23 | Not specified | Not specified |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); RSV: Respiratory Syncytial Virus; CVB5: Coxsackievirus B5. Data compiled from multiple sources. nih.govmdpi.com

Exploration of Other Enzyme Inhibition Profiles and Mechanistic Aspects

Beyond their antiviral properties, halogenated benzotriazole derivatives have been investigated as inhibitors of other crucial cellular enzymes, most notably protein kinase CK2. nih.gov CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, and its dysregulation is linked to cancer. nih.gov

4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-established and highly selective ATP-competitive inhibitor of protein kinase CK2. nih.govnih.gov The development of TBBt was inspired by its analogue, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a known inhibitor of mRNA synthesis. nih.gov This has spurred research into other halogenated benzotriazoles as potential CK2 inhibitors.

Studies on bromo-, chloro-, and methyl-analogues of benzotriazole have shown that the nature of the halogen substitution significantly impacts the inhibitory effect on different forms of CK2. nih.gov The substitution of bromine with chlorine or methyl groups generally leads to a significant decrease in inhibitory activity. nih.gov

One particular study highlighted 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole for its activity against Mycobacterium tuberculosis, with MIC values comparable to the reference drug isoniazid. nih.gov

Applications in Advanced Materials Science

The unique chemical properties of benzotriazole and its derivatives also lend themselves to applications in the field of advanced materials science, particularly in semiconductor manufacturing and polymer science.

Precision Cleaning in Semiconductor Manufacturing (e.g., metal oxide removal, surface protection)

In the fabrication of semiconductor devices, maintaining an ultraclean surface is critical for device performance and reliability. electrochem.orgelectrochem.org The cleaning processes are designed to remove contaminants such as metal oxides and polishing residues without damaging the delicate metal structures on the wafer surface. google.com

Benzotriazole and its derivatives are utilized in cleaning compositions for semiconductor substrates. google.com They are particularly effective in removing coating films that contain anticorrosives, which are often benzotriazole-based, formed during chemical-mechanical polishing (CMP) of copper wiring. google.com The mechanism involves the formation of a complex with surface oxides, which facilitates their removal. At the same time, these compounds can form a protective layer on the metal surface, preventing reoxidation and corrosion.

Integration into Polymer and Copolymer Systems for Functional Materials

Benzotriazole units can be integrated into the backbone of π-conjugated polymers to create functional materials with specific electronic and optical properties. mdpi.com These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells.

For example, D-π-A (donor-π-acceptor) conjugated polymers containing a 5,6-difluorobenzotriazole building block as the acceptor unit have been synthesized. mdpi.com The incorporation of the electron-deficient benzotriazole moiety allows for the tuning of the polymer's photophysical and electrochemical properties. mdpi.com These polymers have been used as light-emitting materials in OLEDs, demonstrating promising green and red luminescence. mdpi.com

Benzotriazole monomers are also used in the preparation of polymers for intraocular lenses, where they function as UV light absorbers, protecting the eye from harmful radiation. google.com

Environmental Chemistry: Degradation and Fate

The environmental fate of this compound, a member of the broader class of chlorinated benzotriazoles, is a subject of growing concern due to the persistence and potential toxicity of this chemical family. While specific research on the 5,7-dichloro isomer is limited, studies on parent benzotriazoles and other chlorinated analogues provide significant insights into its likely behavior in environmental matrices.

Mechanistic Studies of Degradation Pathways in Environmental Matrices (e.g., Advanced Oxidation Processes)

The degradation of persistent organic pollutants like chlorinated benzotriazoles in the environment is often slow. Advanced Oxidation Processes (AOPs) are recognized as effective methods for their removal from water and wastewater. researchgate.net These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to initiate the degradation of the target compound. nih.gov

For benzotriazoles, AOPs such as UV/chlorination, UV/H2O2, photocatalysis, and sulfate (B86663) radical-based AOPs (SR-AOP) have been investigated. researchgate.nettandfonline.com In the UV/chlorination process, the photolysis of chlorine generates both hydroxyl and reactive chlorine species (e.g., •Cl), which then attack the benzotriazole molecule. researchgate.net The primary mechanism for the degradation of 1H-benzotriazole initiated by •OH is through addition reactions. nih.gov It is anticipated that this compound would undergo similar degradation pathways, with radical attack likely occurring on the benzene ring.

The presence of electron-withdrawing substituent groups, such as the two chlorine atoms on the this compound molecule, is hypothesized to decrease the reactivity of the compound toward halogenation. digitellinc.com This suggests that while AOPs can degrade the molecule, its persistence in oxidative environments might be greater than that of the non-chlorinated parent compound, 1H-benzotriazole. digitellinc.com

Degradation Processes for Benzotriazoles

| Process | Reactive Species | General Mechanism | Reference |

|---|---|---|---|

| UV/Chlorination | Hydroxyl Radicals (•OH), Chlorine Radicals (•Cl) | Radical attack and oxidation | researchgate.net |

| UV/H2O2 | Hydroxyl Radicals (•OH) | Oxidation via hydroxyl radical addition | nih.gov |

| Sulfate Radical-AOP (SR-AOP) | Sulfate Radicals (SO4•−), Hydroxyl Radicals (•OH) | Oxidation, with radical speciation dependent on pH | tandfonline.com |

| Photocatalysis (e.g., UV/TiO2) | Hydroxyl Radicals (•OH), Superoxide Radicals | Surface-catalyzed oxidation | dntb.gov.uanih.gov |

Identification and Characterization of Chemical Transformation Products

The degradation of benzotriazoles often results in the formation of various transformation products (TPs), which may themselves be of environmental concern. Studies on 1H-benzotriazole have identified several key TPs. During biotransformation and degradation by AOPs, initial reactions often involve hydroxylation of the benzene ring, leading to the formation of compounds like 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govacs.org Subsequent reactions can lead to the formation of dihydroxy- and dione-benzotriazoles, and eventually, ring-opening products such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

Identified Transformation Products of Related Benzotriazoles

| Parent Compound | Process | Identified Transformation Products (TPs) | Reference |

|---|---|---|---|

| 1H-Benzotriazole | Biotransformation / AOP | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole | acs.org |

| 1H-Benzotriazole | •OH-based AOP | 4,7-dihydroxy-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid | nih.gov |

| Xylyltriazole | Chlorination | 4-Chloro-Xylyltriazole and other chlorinated TPs | researchgate.net |

| 1-Hydroxy-benzotriazole | Chlorination | 1H-Benzotriazole | nih.gov |

Chemical Persistence and Bioavailability in Environmental Systems

Benzotriazoles as a class of compounds are known for their high resistance to biodegradation and their persistence in the aquatic environment. researchgate.net Their chemical stability and limited sorption capacity contribute to high mobility in water systems. researchgate.net Studies have confirmed the partial persistence of compounds like 1H-benzotriazole and its methylated derivatives during conventional wastewater treatment. acs.org

The presence of electron-withdrawing groups, such as chlorine, tends to increase the persistence of benzotriazoles in oxidative environments. digitellinc.com This suggests that this compound is likely to be a persistent environmental contaminant. The high water solubility of some benzotriazoles indicates a potential for them to migrate through soil and into groundwater. epa.gov

Q & A

Q. How should researchers balance open-data principles with privacy concerns in publishing toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.